AMN082 vs. L-AP4 and L-Glutamate: Potency and Efficacy in cAMP Inhibition and GTPγS Binding
AMN082 demonstrates comparable agonist efficacy to the orthosteric mGluR7 agonist L-AP4 and superior efficacy to the endogenous agonist L-glutamate in both cAMP inhibition and GTPγS binding assays. Specifically, AMN082 potently inhibits cAMP accumulation and stimulates GTPγS binding with EC50 values ranging from 64 to 290 nM in transfected mammalian cells expressing mGluR7 [1]. The agonist efficacy of AMN082 is reported to be comparable to that of L-AP4 and superior to that of L-glutamate, establishing its full agonist profile at this receptor [1].
| Evidence Dimension | Agonist efficacy in cAMP inhibition and GTPγS binding |
|---|---|
| Target Compound Data | EC50 = 64-290 nM (agonist efficacy comparable to L-AP4, superior to L-glutamate) |
| Comparator Or Baseline | L-AP4 (comparable efficacy); L-Glutamate (inferior efficacy) |
| Quantified Difference | Comparable to L-AP4; superior to L-glutamate (quantitative EC50 for L-AP4 not explicitly provided in source, but relative efficacy explicitly stated) |
| Conditions | Transfected mammalian cells expressing mGluR7 |
Why This Matters
This direct head-to-head comparison confirms that AMN082 is a full agonist at mGluR7, with potency in the nanomolar range, and that its efficacy is not merely partial or modulatory relative to orthosteric ligands, which is critical for researchers seeking robust receptor activation.
- [1] Mitsukawa K, Yamamoto R, Ofner S, Nozulak J, Pescott O, Lukic S, Stoehr N, Mombereau C, Kuhn R, McAllister KH, van der Putten H, Cryan JF, Flor PJ. A selective metabotropic glutamate receptor 7 agonist: Activation of receptor signaling via an allosteric site modulates stress parameters in vivo. Proc Natl Acad Sci U S A. 2005 Dec 9;102(51):18712-7. doi: 10.1073/pnas.0508063102. PMID: 16339898. View Source
